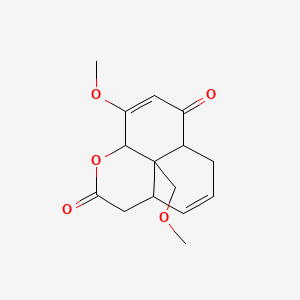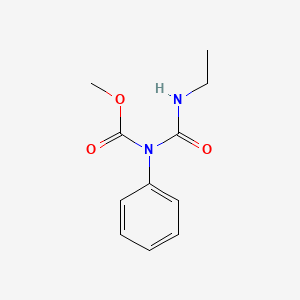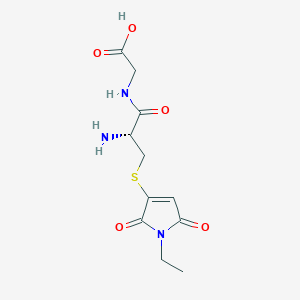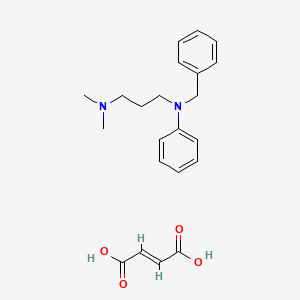
Trideca-4,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideca-4,9-diene: is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 9th positions of a thirteen-carbon chain. This compound is part of the diene family, which is known for its conjugated double bonds that provide unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trideca-4,9-diene can be synthesized through various methods, including the ring-opening metathesis polymerization of ester-functionalized tricyclo compounds. This process involves the use of Grubbs catalysts (first- and third-generation) to facilitate the polymerization reaction . Another method involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene, followed by a series of reactions involving methyl vinyl ketone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trideca-4,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and oxygen in the presence of catalysts.
Reduction: Common reagents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and other electrophiles in the presence of catalysts.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Chemistry: Trideca-4,9-diene is used in the synthesis of various polymers through ring-opening metathesis polymerization. These polymers have unique thermal and mechanical properties, making them useful in various industrial applications .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may have applications in drug development and other biomedical fields.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Trideca-4,9-diene involves its ability to undergo various chemical reactions due to the presence of conjugated double bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. For example, the compound may undergo oxidation to form epoxides, which can interact with cellular components and exert biological effects .
Comparaison Avec Des Composés Similaires
Bicyclo[10.1.0]trideca-4,8-diene: This compound has a similar structure but includes a bicyclic ring system.
Spiro[5.7]trideca-1,4-dien-3-one: This compound includes a spiro ring system and is used in various synthetic applications.
Uniqueness: Trideca-4,9-diene is unique due to its linear structure with conjugated double bonds, which provides distinct chemical reactivity and properties compared to its cyclic and spiro counterparts.
Propriétés
Numéro CAS |
104645-54-7 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
trideca-4,9-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |
Clé InChI |
GKTYKLMDPISOLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)




![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)

